
2-(5-(3-methoxyphenyl)isoxazol-3-yl)-N-(3-morpholinopropyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(5-(3-methoxyphenyl)isoxazol-3-yl)-N-(3-morpholinopropyl)acetamide" is a chemical entity that appears to be related to various research areas, including medicinal chemistry and organic synthesis. While the specific compound is not directly mentioned in the provided papers, the structural motifs and functional groups such as isoxazole, acetamide, and methoxyphenyl are recurrent in the literature, suggesting its relevance in the synthesis of biologically active molecules.
Synthesis Analysis
The synthesis of related compounds often involves linear synthesis pathways, as seen in the creation of 2-chloro N-aryl substituted acetamide derivatives of oxadiazole compounds . These pathways typically include the conversion of aromatic acids to esters, hydrazides, and thiols, followed by reactions with halogenated acetamides in the presence of a solvent like DMF and a base like sodium hydride . Such methodologies could potentially be adapted for the synthesis of "this compound" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to the one is confirmed using spectroscopic techniques such as LCMS, IR, 1H and 13C NMR spectroscopies, and elemental analysis . These techniques provide detailed information about the molecular framework, functional groups, and the overall molecular architecture, which are crucial for understanding the compound's potential interactions with biological targets.
Chemical Reactions Analysis
The chemical reactivity of such compounds is often evaluated in the context of their biological activity. For instance, oxadiazole derivatives have been screened for their cytotoxicity against various cancer cell lines , while other acetamide derivatives have been tested for enzyme inhibition activities . The presence of the isoxazole ring and the acetamide moiety in the compound of interest suggests that it may also undergo similar biological screenings to assess its reactivity in biological systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are influenced by their molecular structure. For example, the introduction of gem-dimethyl groups on a morpholin-2-one core can improve plasmatic stability while maintaining biological activity . The compound , with its morpholinopropyl and methoxyphenyl groups, may exhibit specific solubility, stability, and reactivity profiles that could be elucidated through experimental studies.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Antimicrobial and Hemolytic Activity : Compounds similar to the query molecule, particularly those with morpholinyl phenyl acetamide derivatives, have been synthesized and evaluated for their antimicrobial and hemolytic activities. These compounds showed variable antimicrobial activity against selected microbial species, indicating potential applications in developing new antimicrobial agents with reduced toxicity (Gul et al., 2017).
Antitumor Activity : Novel synthesized compounds, including those with structural features similar to the query molecule, have demonstrated potent antitumor activity against various cancer cells in vitro. For instance, a study highlighted the antitumor activity through disrupting microtubule assembly and inducing apoptosis in cancer cells, suggesting a potential avenue for therapeutic treatment of malignancies (Wu et al., 2009).
Chemical Synthesis and Characterization
- Crystal Structure Analysis : The study of crystal structures of compounds containing morpholin-4-yl and acetamide groups can provide valuable insights into the molecular geometry, intermolecular interactions, and potential applications in materials science and drug design (Galushchinskiy et al., 2017).
Pharmacological Applications
Enzyme Inhibition : Research on acetamide derivatives has demonstrated their potential as enzyme inhibitors, showing activity against various enzymes. This highlights their potential in designing enzyme-targeted therapies for various diseases (Virk et al., 2018).
Antifungal Agents : Derivatives of 2-(2-oxo-morpholin-3-yl)-acetamide have been identified as broad-spectrum antifungal agents, indicating the potential of such compounds in treating fungal infections. The optimization of such derivatives can lead to the development of new antifungal therapies (Bardiot et al., 2015).
Propriétés
IUPAC Name |
2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-(3-morpholin-4-ylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4/c1-24-17-5-2-4-15(12-17)18-13-16(21-26-18)14-19(23)20-6-3-7-22-8-10-25-11-9-22/h2,4-5,12-13H,3,6-11,14H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFRUMQYORNODLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NO2)CC(=O)NCCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

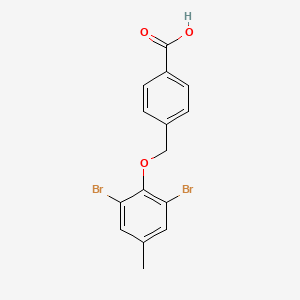
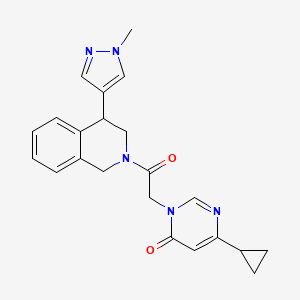
![1-[(4-Chlorophenyl)methyl]-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea](/img/structure/B3016113.png)
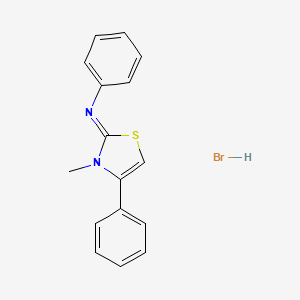
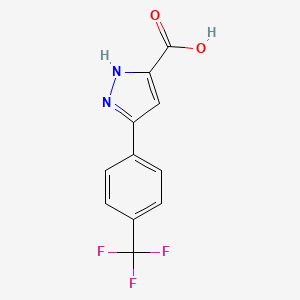
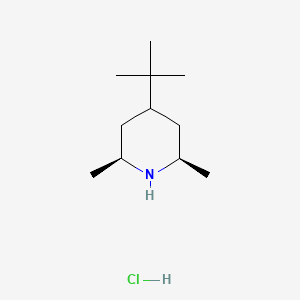

![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide](/img/structure/B3016120.png)
![2-[(3-Amino-5-bromopyridin-2-YL)oxy]ethan-1-OL](/img/structure/B3016121.png)

![methyl 5,5,7,7-tetramethyl-2-(4-oxo-4H-chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3016125.png)

![(1R,3S,3Ar,5aS,6S,11aS,13aR)-1,6-dihydroxy-3a-(hydroxymethyl)-5a,8,8,11a,13a-pentamethyl-3-propan-2-yl-2,3,4,5,5b,6,7,7a,13,13b-decahydro-1H-cyclopenta[a]chrysen-9-one](/img/structure/B3016128.png)
